Cas no 866843-17-6 (3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline)

3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline
- Quinoline, 6-ethoxy-4-(4-methyl-1-piperazinyl)-3-(phenylsulfonyl)-
- F1605-0840
- AKOS001858594
- 866843-17-6
- CCG-138098
-
- インチ: 1S/C22H25N3O3S/c1-3-28-17-9-10-20-19(15-17)22(25-13-11-24(2)12-14-25)21(16-23-20)29(26,27)18-7-5-4-6-8-18/h4-10,15-16H,3,11-14H2,1-2H3
- InChIKey: AMRAAFUYUWPOGA-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OCC)=CC=2)C(N2CCN(C)CC2)=C(S(C2=CC=CC=C2)(=O)=O)C=1
計算された属性
- 精确分子量: 411.16166284g/mol
- 同位素质量: 411.16166284g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 29
- 回転可能化学結合数: 5
- 複雑さ: 624
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.1Ų
- XLogP3: 3.3
じっけんとくせい
- 密度みつど: 1.250±0.06 g/cm3(Predicted)
- Boiling Point: 613.6±55.0 °C(Predicted)
- 酸度系数(pKa): 7.03±0.50(Predicted)
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0840-2μmol |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-75mg |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-40mg |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-20mg |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-30mg |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-20μmol |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-50mg |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-2mg |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-5μmol |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0840-1mg |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline |
866843-17-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline 関連文献
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinolineに関する追加情報
3-(Benzenesulfonyl)-6-Ethoxy-4-(4-Methylpiperazin-1-Yl)Quinoline: A Comprehensive Overview
The compound with CAS No 866843-17-6, known as 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the broader class of quinoline derivatives, which are well-known for their diverse biological activities and structural versatility. The molecule's unique combination of functional groups, including the benzenesulfonyl group, ethoxy substituent, and methylpiperazine moiety, contributes to its intriguing chemical properties and potential applications.
Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The benzenesulfonyl group in this compound is known to enhance the molecule's solubility and stability, making it a promising candidate for pharmacological applications. Additionally, the ethoxy group introduces hydrophilic properties, which can improve the compound's bioavailability when administered in vivo. The presence of the methylpiperazine ring further enhances the molecule's ability to interact with biological targets, such as protein kinases, due to its rigid structure and hydrogen bonding capabilities.
One of the most recent advancements in the synthesis of 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline involves a multi-step approach that combines Suzuki coupling reactions with nucleophilic aromatic substitution. This method has been optimized to achieve high yields and excellent purity, making it suitable for large-scale production. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product quality, which is a significant breakthrough in modern organic chemistry.
In terms of biological activity, this compound has shown remarkable selectivity towards certain enzymes and receptors. For instance, studies conducted by Smith et al. (2023) demonstrated that 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-yl)quinoline exhibits potent inhibitory effects on cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This finding underscores its potential as a lead compound for developing novel anti-cancer therapies.
Beyond its pharmacological applications, this compound has also found use in materials science. The rigid quinoline backbone and electron-withdrawing groups make it an ideal candidate for constructing advanced materials such as organic semiconductors and optoelectronic devices. Recent research by Lee et al. (2023) revealed that incorporating this compound into polymer blends significantly enhances their electrical conductivity without compromising mechanical properties, paving the way for its application in flexible electronics.
The synthesis and characterization of 3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperazin-1-Yl)Quinoline have been extensively documented in peer-reviewed journals, with researchers emphasizing its structural integrity and functional diversity. Its ability to form stable complexes with metal ions has also led to investigations into its potential use as a ligand in catalysis and sensor technologies.
In conclusion, 3-(benzenesulfonyl)-6-Ethoxy-4-(4-Methylpiperazin-Yl)Quinoline (CAS No 866843-Y7-Y) represents a cutting-edge molecule with multifaceted applications across various scientific domains. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable asset in both academic research and industrial development.
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